Cryptocyanine
Overview
Description
Cryptocyanine is a fluorescent dye . It is closely related structurally and phylogenetically to arthropod hemocyanin . Despite losing the ability to bind oxygen, cryptocyanine continues to be synthesized, indicating that it has been exploited to carry out new functions .
Molecular Structure Analysis
Cryptocyanin has a similar sequence and hexameric quaternary structure to hemocyanin . It lacks several of the six critical copper-binding histidines, which is why it has lost the ability to bind oxygen .Physical And Chemical Properties Analysis
Cryptocyanine is a fluorescent dye . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Photothermal Therapy : Cryptocyanine-based probes, such as Mito-CCy, show promise in photothermal therapy (PTT). These probes demonstrate efficient photothermal conversion and cytotoxicity against cancer cells like HeLa cells. Mito-CCy, in particular, targets mitochondria, making it more effective due to local heating and reactive oxygen species production (Jung et al., 2017).
Laser Technology : Cryptocyanine in methanol has been used as a passive Q-switch in ruby lasers, producing giant pulses of significant peak power, which are comparable to other Q-switching techniques (Kafalas et al., 1964).
Crustacean Molting Protein : Cryptocyanin, a protein in crab hemolymph, shares similarities with hemocyanin, a copper-containing oxygen-transport protein in arthropods. It plays a significant role in the molt cycle of crabs, influencing the formation of the new exoskeleton (Terwilliger et al., 1999).
New Exoskeleton Formation in Crabs : Further research on cryptocyanin in crabs (Cancer magister) highlights its crucial role in forming the new exoskeleton during the premolt stage. This finding illustrates the adaptation of a gene duplication product (cryptocyanin) for new functions, diverging from its ancestral role in oxygen transport (Terwilliger et al., 2005).
Ruby Lasers and Photodecomposition : Cryptocyanine solutions in high peak power ruby lasers are subject to photodecomposition. The research provides insights into stabilizing these solutions and suggests mechanisms for the irreversible bleaching of methanolic cryptocyanine solutions (Hollier, 1973).
S2 → S0 Fluorescence : The blue and red fluorescence of cryptocyanine solutions was observed under certain light excitation conditions, providing evidence of the S2 → S0 transition. This research contributes to the understanding of cryptocyanine's photophysical properties (Řehák et al., 1977).
Safety And Hazards
Future Directions
NK-4, a type of Cryptocyanine, plays a key role in the treatment of various diseases . The therapeutic effects of NK-4’s antioxidative and neuroprotective properties in animal models are now under development . It is expected that NK-4 could be developed in more therapeutic strategies to treat many types of diseases, such as neurodegenerative and retinal degenerative diseases .
properties
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANLKHJMMNQB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
Record name | Cryptocyanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12080 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cryptocyanine | |
CAS RN |
4727-50-8 | |
Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolylidene)prop-1-enyl]quinolinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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